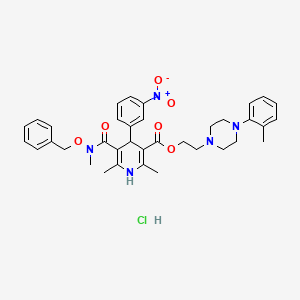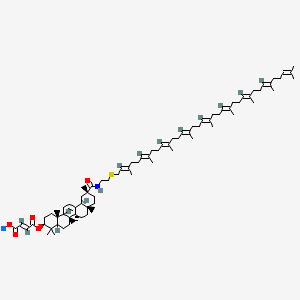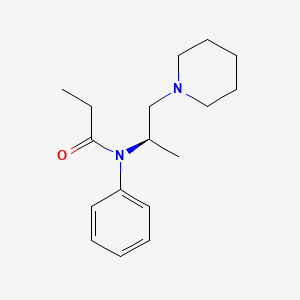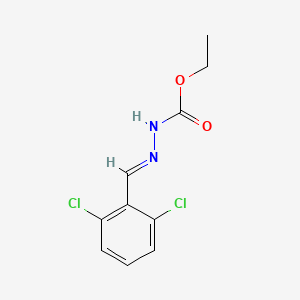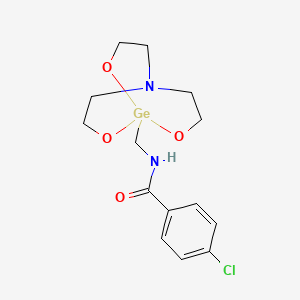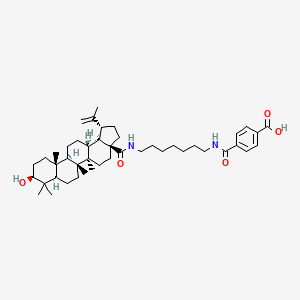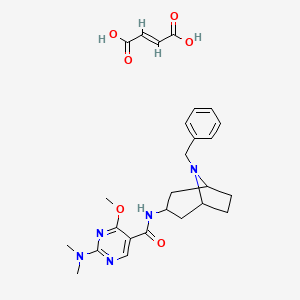
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a pentyloxy moiety.
Attachment of the Piperazinyl Group: The piperazinyl group is typically introduced through a nucleophilic substitution reaction, where the quinazoline core is reacted with a piperazine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and propenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the quinazoline core or the propenyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenyl group may yield epoxides or aldehydes, while reduction of the quinazoline core may result in dihydroquinazoline derivatives.
科学研究应用
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The piperazinyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the pentyloxy group can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- Quinazoline, 4-(methoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
- Quinazoline, 4-(ethoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
- Quinazoline, 4-(butoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
Uniqueness
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride is unique due to the presence of the pentyloxy group, which can significantly influence its chemical and biological properties. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs with shorter alkoxy chains.
属性
CAS 编号 |
122009-60-3 |
|---|---|
分子式 |
C20H30Cl2N4O |
分子量 |
413.4 g/mol |
IUPAC 名称 |
4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline;dihydrochloride |
InChI |
InChI=1S/C20H28N4O.2ClH/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;;/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3;2*1H |
InChI 键 |
GGACPFCELMNWCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


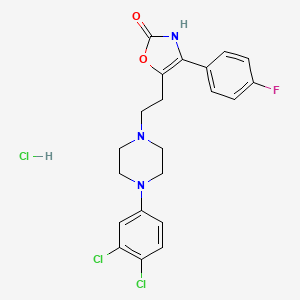
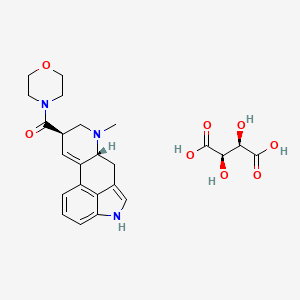
![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)

